molecular formula C20H18ClNO2 B11417067 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide

Cat. No.: B11417067
M. Wt: 339.8 g/mol
InChI Key: JUWAPXZBWVUFNO-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorobenzyl group, a furan-2-ylmethyl group, and a 3-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide typically involves the following steps:

    Formation of 3-chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of furan-2-ylmethylamine: This can be synthesized by the reaction of furfural with ammonia in the presence of a reducing agent.

    Coupling Reaction: The final step involves the coupling of 3-chlorobenzylamine and furan-2-ylmethylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-benzamide: Lacks the 3-methyl group.

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methylbenzamide: Has a methyl group at the 4-position instead of the 3-position.

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4-dimethylbenzamide: Contains additional methyl groups.

Uniqueness

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of the 3-methyl group may enhance its stability and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methylbenzamide

InChI

InChI=1S/C20H18ClNO2/c1-15-5-2-7-17(11-15)20(23)22(14-19-9-4-10-24-19)13-16-6-3-8-18(21)12-16/h2-12H,13-14H2,1H3

InChI Key

JUWAPXZBWVUFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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